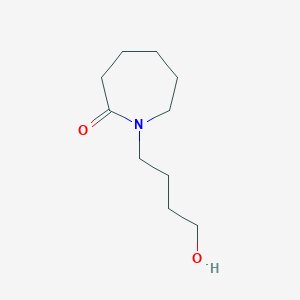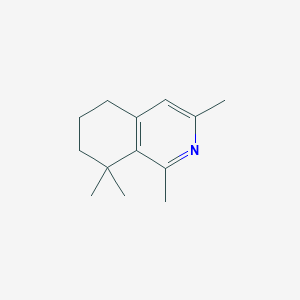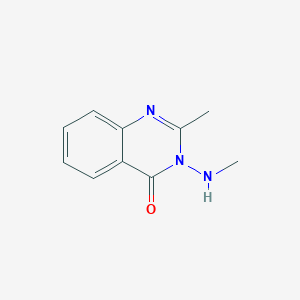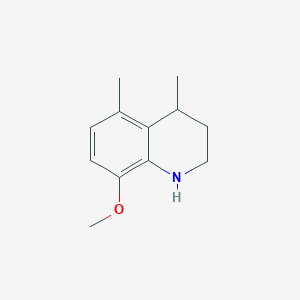
1-(4-Hydroxybutyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a hydroxybutyl group attached to an azepan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxybutylamine with caprolactam in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxybutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The azepan-2-one ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxybutyl)azepan-2-one can be compared with other similar compounds, such as:
- 1-(4-Hydroxybutyl)pyrrolidin-2-one
- 1-(4-Methoxybenzoyl)azepan-2-one
- 1-(4-Heptoxybutyl)azepan-2-one
Uniqueness: The presence of the hydroxybutyl group in this compound imparts unique chemical and biological properties, distinguishing it from other azepan-2-one derivatives
Propriétés
Numéro CAS |
91145-04-9 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(4-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c12-9-5-4-8-11-7-3-1-2-6-10(11)13/h12H,1-9H2 |
Clé InChI |
XNMKWTQDBNGHKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)










![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
